Cholesta-5,7-dien-3-beta-yl benzoate

Catalog No.
S12460111
CAS No.
M.F
C34H48O2
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesta-5,7-dien-3-beta-yl benzoate

Product Name

Cholesta-5,7-dien-3-beta-yl benzoate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

Molecular Formula

C34H48O2

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,23-24,27,29-31H,9-11,16-22H2,1-5H3

InChI Key

IHOQNBAZWVTKFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Cholesta-5,7-dien-3-beta-yl benzoate is a steroidal compound with the molecular formula C29H46O2C_{29}H_{46}O_2 and a molecular weight of approximately 426.67 g/mol. This compound is characterized by its unique structure, which includes a benzoate group attached to the cholesta backbone. The presence of the benzoate moiety enhances its chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Typical of steroid derivatives:

  • Oxidation: This compound can be oxidized to produce various hydroxylated derivatives. For instance, using reagents like urea-hydrogen peroxide adduct with methyltrioxorhenium as a catalyst can yield 5,6beta-dihydroxy-5alpha-cholest-7-en-3beta-yl benzoate.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to the formation of cholesta-5,7-diene-1alpha,3beta-diol.
  • Substitution: The benzoate group can be substituted with other functional groups under specific conditions, allowing for the synthesis of various cholesta derivatives.

These reactions highlight the versatility of cholesta-5,7-dien-3-beta-yl benzoate in synthetic organic chemistry.

Cholesta-5,7-dien-3-beta-yl benzoate has been studied for its biological activity related to cholesterol metabolism and cellular functions. It may influence several pathways involved in lipid metabolism and has potential implications in the development of therapeutic agents targeting cholesterol-related disorders. Additionally, its structural similarity to cholesterol suggests it could play a role in modulating biological processes through interactions with cellular membranes and receptors.

The synthesis of cholesta-5,7-dien-3-beta-yl benzoate typically involves:

  • Starting Material: The synthesis often begins with 7-dehydrocholesterol or similar sterols.
  • Acylation Reaction: The acylation process involves reacting the sterol with benzoic acid or its derivatives in the presence of an acid catalyst or coupling agent.
  • Purification: Following the reaction, purification techniques such as chromatography are employed to isolate the desired product.

This method allows for high yields and purity levels necessary for further applications in research and industry.

Cholesta-5,7-dien-3-beta-yl benzoate has several applications:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing steroidal drugs and compounds that may have therapeutic effects on cholesterol metabolism.
  • Biochemical Research: The compound is used in studies related to lipid biochemistry and cell signaling pathways involving sterols.
  • Industrial Uses: It is utilized in the production of vitamin D analogs and other steroid-based products due to its structural properties.

Research on cholesta-5,7-dien-3-beta-yl benzoate includes interaction studies that focus on its effects on cellular membranes and potential receptor interactions. These studies aim to elucidate how this compound influences biological pathways related to cholesterol homeostasis and cellular signaling mechanisms. Understanding these interactions is crucial for developing new therapeutic strategies targeting metabolic disorders.

Cholesta-5,7-dien-3-beta-yl benzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeKey Differences
7-DehydrocholesterolNon-acetylated sterolPrecursor to vitamin D3; lacks functional groups.
Cholesta-5,7-dien-3-beta-yl acetateAcetate derivativeContains an acetate group instead of a benzoate group.
Stigmasta-5,7-dien-3-beta-yl acetateDifferent steroid backboneVaries in side chain structure; different biological properties.
Cholesta-5,7-dien-3-beta-olHydroxylated derivativeLacks acyl or ester substituents; more hydrophilic character.

These compounds illustrate the diversity within steroidal structures while highlighting the unique characteristics of cholesta-5,7-dien-3-beta-yl benzoate that may influence its reactivity and biological activity compared to its analogs.

XLogP3

10.2

Hydrogen Bond Acceptor Count

2

Exact Mass

488.365430770 g/mol

Monoisotopic Mass

488.365430770 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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